5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using catalyst-free, one-pot, three-component reactions. These methods often involve the use of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in solvents like water and ethanol at room temperature .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carboxamide
- 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- 5-amino-1-propyl-3-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and propyl groups provide distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-amino-1-ethyl-N-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-3-5-11-9(14)7-6-8(10)13(4-2)12-7/h6H,3-5,10H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXODSRKAZSFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=C1)N)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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